Cas no 1262675-76-2 ((2E)-1-(2,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one)
(2E)-1-(2,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Chemical and Physical Properties
Names and Identifiers
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- (2E)-1-(2,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- (E)-1-(2,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- STK856963
- ST50070951
- VU0492662-1
- (2E)-1-(2,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
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- Inchi: 1S/C20H22O6/c1-22-14-7-8-15(17(12-14)23-2)16(21)9-6-13-10-18(24-3)20(26-5)19(11-13)25-4/h6-12H,1-5H3/b9-6+
- InChI Key: MGRRLDUZDMYFMW-RMKNXTFCSA-N
- SMILES: O(C)C1C(=CC(/C=C/C(C2C=CC(=CC=2OC)OC)=O)=CC=1OC)OC
Computed Properties
- Exact Mass: 358.14163842g/mol
- Monoisotopic Mass: 358.14163842g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 8
- Complexity: 451
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.2
- XLogP3: 3.5
(2E)-1-(2,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AJ25282-1g |
(2E)-1-(2,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
1262675-76-2 | 95+% | 1g |
$628.00 | 2024-04-20 | |
| A2B Chem LLC | AJ25282-2g |
(2E)-1-(2,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
1262675-76-2 | 95+% | 2g |
$830.00 | 2024-04-20 | |
| A2B Chem LLC | AJ25282-5g |
(2E)-1-(2,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
1262675-76-2 | 95+% | 5g |
$1134.00 | 2024-04-20 | |
| A2B Chem LLC | AJ25282-10g |
(2E)-1-(2,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
1262675-76-2 | 95+% | 10g |
$1337.00 | 2024-04-20 | |
| A2B Chem LLC | AJ25282-25g |
(2E)-1-(2,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
1262675-76-2 | 95+% | 25g |
$1944.00 | 2024-04-20 | |
| A2B Chem LLC | AJ25282-50g |
(2E)-1-(2,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
1262675-76-2 | 95+% | 50g |
$2855.00 | 2024-04-20 | |
| A2B Chem LLC | AJ25282-100g |
(2E)-1-(2,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
1262675-76-2 | 95+% | 100g |
$4037.00 | 2024-04-20 | |
| Life Chemicals | F3139-0776-2μmol |
(2E)-1-(2,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
1262675-76-2 | 90%+ | 2μl |
$57.0 | 2023-07-05 | |
| Life Chemicals | F3139-0776-5μmol |
(2E)-1-(2,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
1262675-76-2 | 90%+ | 5μl |
$63.0 | 2023-07-05 | |
| Life Chemicals | F3139-0776-10μmol |
(2E)-1-(2,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
1262675-76-2 | 90%+ | 10μl |
$69.0 | 2023-07-05 |
(2E)-1-(2,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on (2E)-1-(2,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Introduction to (2E)-1-(2,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CAS No. 1262675-76-2)
The compound (2E)-1-(2,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, identified by its CAS number 1262675-76-2, is a molecule of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This triterpenoid-like structure, characterized by its aromatic rings and conjugated system, has garnered attention due to its potential biological activities and synthetic utility.
At the core of its chemical identity lies a system of interconnected phenyl rings, each adorned with methoxy substituents that modulate electronic properties and reactivity. The presence of two distinct aromatic moieties—2,4-dimethoxyphenyl and 3,4,5-trimethoxyphenyl—introduces a rich tapestry of possible interactions with biological targets. This structural complexity makes it a promising candidate for further investigation in drug discovery and medicinal chemistry.
In recent years, the exploration of natural product-inspired scaffolds has led to the identification of numerous bioactive molecules. The structural motif of (2E)-1-(2,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one bears resemblance to several compounds isolated from plants and microorganisms known for their pharmacological properties. Such structural parallels often serve as a foundation for designing novel therapeutic agents with enhanced efficacy and reduced side effects.
The synthesis of this compound presents an intriguing challenge due to its intricate framework. Traditional synthetic routes may involve multi-step sequences that require careful optimization to achieve high yields and purity. Advances in catalytic methods and asymmetric synthesis have made it possible to construct such complex molecules with greater precision and efficiency. For instance, transition metal-catalyzed cross-coupling reactions can be employed to form the aromatic ring connections, while directed ortho-metalation strategies may facilitate the introduction of methoxy groups at specific positions.
The biological evaluation of (2E)-1-(2,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has revealed several promising activities. Preliminary in vitro studies suggest that this compound exhibits moderate cytotoxicity against certain cancer cell lines, making it a potential lead for further development into an anticancer therapeutic. Additionally, its interaction with enzymes such as kinases or transcription factors has been explored, indicating possible applications in treating inflammatory or metabolic disorders.
The role of methoxy groups in modulating bioactivity cannot be overstated. These electron-withdrawing substituents can influence the compound's solubility, permeability across biological membranes, and binding affinity to target proteins. By strategically positioning methoxy groups on the aromatic rings of (2E)-1-(2,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, chemists can fine-tune its pharmacokinetic properties to improve drug-like characteristics.
In the context of drug discovery pipelines, this compound exemplifies the importance of structure-activity relationships (SAR). By systematically modifying its structure—such as altering the substitution patterns on the aromatic rings or introducing additional functional groups—researchers can generate a series of derivatives with tailored biological profiles. Such an approach allows for the identification of optimal pharmacophores that maximize therapeutic efficacy while minimizing adverse effects.
The use of computational methods has further accelerated the exploration of this compound's potential applications. Molecular modeling techniques can predict how (2E)-1-(2,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one interacts with biological targets at the atomic level. These insights can guide experimental design and help prioritize which derivatives warrant further investigation.
The synthetic methodologies developed for this compound also contribute to broader advancements in organic chemistry. Techniques such as flow chemistry or microwave-assisted synthesis have been utilized to streamline its preparation process. These innovations not only improve efficiency but also enhance scalability for future industrial applications.
The future prospects for this compound are promising. Ongoing research aims to elucidate its mechanism of action and explore new therapeutic indications. Collaborative efforts between synthetic chemists and biologists are essential for translating laboratory findings into clinical applications that benefit patients worldwide.
In conclusion,(2E)-1-(2,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CAS No.1262675-76-2) represents a compelling example of how structural complexity can be leveraged to discover novel bioactive molecules. Its unique framework offers opportunities for innovation in both synthetic chemistry and drug development.
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